molecular formula C5H6N2O3 B556120 Ethyl cyanoglyoxylate-2-oxime CAS No. 3849-21-6

Ethyl cyanoglyoxylate-2-oxime

Cat. No. B556120
CAS RN: 3849-21-6
M. Wt: 142.11 g/mol
InChI Key: LCFXLZAXGXOXAP-QPJJXVBHSA-N
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Description

Ethyl cyanoglyoxylate-2-oxime, also known as Ethyl isonitrosocyanoacetate or Ethyl 2-cyano-2-(hydroxyimino)acetate, is a chemical compound with the molecular formula C5H6N2O3 . It appears as off-white to light yellow crystalline powder . This product is a non-explosive alternative to HOBt or HOAt, and allows high peptide coupling rates at low racemization when applied in combination with carbodiimides .


Synthesis Analysis

The synthesis of Ethyl cyanoglyoxylate-2-oxime involves a mixture of ethyl cyanoacetate and 45% acetic acid aqueous solution stirred at 0 °C for 10 min. Sodium nitrite is then added in three times within 90 min. The reaction system is stirred at room temperature for 5 h . It has also been used as a starting material in the synthesis of 4-amino-3,8-dinitropyrazolo .


Molecular Structure Analysis

The molecular structure of Ethyl cyanoglyoxylate-2-oxime is represented by the InChI string: InChI=1S/C5H6N2O3/c1-2-10-5(8)4(3-6)7-9/h9H,2H2,1H3/b7-4+ . The molecular weight of the compound is 142.11 g/mol .


Chemical Reactions Analysis

Ethyl cyanoglyoxylate-2-oxime is used in peptide coupling reactions. It is a non-explosive alternative to HOBt or HOAt and allows high peptide coupling rates at low racemization when applied in combination with carbodiimides .


Physical And Chemical Properties Analysis

Ethyl cyanoglyoxylate-2-oxime is an off-white to light yellow crystalline powder . It has a molecular weight of 142.11 g/mol . The compound’s melting point is between 127-132 °C .

Scientific Research Applications

  • Redox Mediator Herbicides : Derivatives of ethyl cyanoglyoxylate-2-oxime have been synthesized and evaluated as redox mediator herbicides. These derivatives have free-radical properties necessary for redox mediation, with some showing promise as fast-acting post-emergence herbicides (Mitchell et al., 2000).

  • Biocompatible Hydrogels : Ethyl cyanoglyoxylate-2-oxime has been used in the formation of biocompatible hydrogels. These hydrogels support cell adhesion and have shown potential for use with mesenchymal stem cells, demonstrating biocompatibility and tunable properties (Grover et al., 2012).

  • Peptide Synthesis : Ethyl cyanoglyoxylate-2-oxime, also known as OxymaPure, has been extensively used in peptide synthesis. It helps suppress racemization and enhances coupling efficiency during amide bond formation, making it a valuable reagent in solid- and solution-phase peptide chemistry (Manne et al., 2020).

  • Nucleophilicity Studies : Research on oximes, including ethyl cyanoglyoxylate-2-oxime, has involved studying their nucleophilicity. These studies provide insights into the mechanisms of reactions involving oximes and their applications in various chemical processes (Bolotin et al., 2016).

  • Acylation Methodologies : Ethyl cyanoglyoxylate-2-oxime, referred to as Oxyma in this context, has enabled advances in acylation methodologies. These developments have significant implications for peptide, amide, and ester bond formation (Subirós‐Funosas et al., 2014).

  • Hydrogen Bonding Studies : Infrared, Raman, and neutron scattering spectroscopy have been used to study the hydrogen bonding and low-frequency vibrations of ethyl cyanoglyoxylate-2-oxime. This research contributes to understanding its molecular structure and behavior (Rachwalska et al., 2011).

  • Enzyme Model Studies : Ethyl cyanoglyoxylate-2-oxime has been used to modify cyclohexaamylose, creating a model for studying the acylation of hydrolytic enzymes. This research provides insights into enzyme behavior and kinetics (Hooidonk et al., 2010).

  • Peptide Bond Formation : Oxyma, a form of ethyl cyanoglyoxylate-2-oxime, has been compared with other additives for peptide bond formation. It showed a remarkable capacity to inhibit racemization and efficient coupling, suggesting its potential as a safer alternative to other additives (Subirós‐Funosas et al., 2009).

  • Oxygen Binding in Solution : Studies have explored the complexation properties of oxime-containing Schiff bases with Co(II) ions, which is relevant for the development of synthetic oxygen transporters and catalytic activity research (Pająk et al., 2022).

  • Flotation Performance for Copper Ore : Ethyl cyanoglyoxylate-2-oxime derivatives have been evaluated for their performance in the flotation of copper ore, demonstrating significant recovery rates (Xu et al., 2014).

Safety And Hazards

Ethyl cyanoglyoxylate-2-oxime is highly toxic and may be fatal if inhaled, swallowed, or absorbed through the skin . Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided .

properties

IUPAC Name

ethyl (2E)-2-cyano-2-hydroxyiminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-2-10-5(8)4(3-6)7-9/h9H,2H2,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFXLZAXGXOXAP-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701268244
Record name Ethyl (2E)-2-cyano-2-(hydroxyimino)acetate
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Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl cyanoglyoxylate-2-oxime

CAS RN

56503-39-0, 3849-21-6
Record name Ethyl (2E)-2-cyano-2-(hydroxyimino)acetate
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Record name Ethyl cyanohydroxyiminoacetate
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Record name 3849-21-6
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Record name Ethyl (2E)-2-cyano-2-(hydroxyimino)acetate
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Record name Ethyl cyano(hydroxyimino)acetate
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Record name Ethyl (E)-cyano(hydroxyimino)acetate
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Synthesis routes and methods I

Procedure details

62.5% sulfuric acid (603.7 g) were added dropwise to sodium nitrite (507.2 g) and ethyl cyanoacetate (791.0 g) in water (2,540 ml) at 30° to 40° C. over 2.2 hrs. under cooling. After completion of the addition, the mixture was stirred at a room temperature for 2 hrs, and the nitrogen oxide (NO2) was removed under reduced pressure, and the residue was cooled to 15° C. to separate crystals, which were filtered off and washed twice with water (150 ml) and twice with toluene (200 ml), and dried at 50° C. to give ethyl 2-hydroxyiminocyanoacetate (932.9 g, yield: 93.9%).
Quantity
603.7 g
Type
reactant
Reaction Step One
Quantity
507.2 g
Type
reactant
Reaction Step One
Quantity
791 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethylcyanoacetate (11.3 g, 100 mmol) is added to a solution of sodium nitrite (8.3 g, 120 mmol) in distilled water (50 ml) and acetic acid (8.0 ml=8.4 g, 140 mmol) is added to the stirred mixture. The ester disappears and soon yellow crystals of the sodium derivative start to separate. Next day the crystals are collected and then dissolved in 2N HCl (50 ml). The product is extracted with ether (four times, 50 ml each time) and the extracts dried over anhydrous Na2SO4. Removal of the solvent by evaporation in vacuo leaves a crystalline residue, ethyl 2-hydroxyimino-2-cyanoacetate, melting at 133° C. (12.4 g, 87%).
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of sodium nitrite (57.30 g, 830.60 mmol) in water (710.00 ml) was treated with ethyl cyanoacetate (100.00 g, 884.00 mmol). 85% Orthophosphoric acid (36.60 ml, 540.00 mmol) was added dropwise over 45 min, while keeping the temperature of the reaction mixture below 35° C. with the aid of an ice bath. At the end of the addition, the mixture was warmed to 40° C. and stirred for 1 hour. The reaction was quenched at 45° C. with fuming HCl (73.90 ml, 880.00 mmol), and the mixture was then left to cool to room temperature and at 0° C. overnight to complete precipitation. The solid was filtered, the filtrate washed with water and dried under high vacuum overnight to yield 70 g of cyano-hydroxyimino-acetic acid ethyl ester as white crystals. A second batch was obtained by extracting the mother liquor with ether (44.00 g, total yield 91%).
Quantity
57.3 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
710 mL
Type
solvent
Reaction Step One
Quantity
36.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
73.9 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl cyanoglyoxylate-2-oxime
Reactant of Route 2
Reactant of Route 2
Ethyl cyanoglyoxylate-2-oxime

Citations

For This Compound
96
Citations
A El-Faham, YA Elnakdy, SAM El Gazzar… - Chemical and …, 2014 - jstage.jst.go.jp
… Recently we reported 40) the synthesis of sulfonate esters based on ethyl cyanoglyoxylate-2-oxime as well as 1-hydroxy-2-pryridinone as new coupling agents. The biological …
Number of citations: 10 www.jstage.jst.go.jp
K Li, W Huang, Z An, X Wei, Y Tang - Crystal Growth & Design, 2021 - ACS Publications
… work, 4-amino-3,8-dinitropyrazolo[5,1-c][1,2,4]triazin-7-ol (4) was easily prepared within three straightforward steps starting from commercially available ethyl cyanoglyoxylate 2-oxime (1…
Number of citations: 9 pubs.acs.org
M Yannan, L Ya'ni, W Jinyan, C Xitong… - Chinese Journal of …, 2022 - sioc-journal.cn
… The novel N,N-diisopropylcarbodiimide (DIC)/ethyl cyanoglyoxylate-2-oxime (Oxyma) condensation system has the advantages of low cost, operational safety, higher coupling …
Number of citations: 5 sioc-journal.cn
AFG Silva, HP Felgueiras, SPG Costa, SMMAP Lima - 2020 - sciforum.net
… phase peptide synthesis, using a chlorotritylchloride solid support, a 9-fluorenylmethoxycarbonyl α-amino protection, and N,N′-diisopropylcarbodiimide/Ethyl cyanoglyoxylate-2-oxime …
Number of citations: 0 sciforum.net
B Movassagh, J Ashtarian, K Bowman-James - 1998 - nopr.niscpr.res.in
… The cyanopyrrole 4 was prepared in 49% yield by the condensation of ethyl cyanoglyoxylate-2oxime and 3-ethyl-2,4-pentanedione according to the general procedure!'. The …
Number of citations: 1 nopr.niscpr.res.in
M Ghazzali, SAN Khattab, YA Elnakady… - Journal of Molecular …, 2013 - Elsevier
… The sulfonate esters were prepared by reaction of HOBt, HOAt, ethyl cyanoglyoxylate-2-oxime or 1-hydroxy-2-pryridinone with the sulfonyl chloride (toluene or naphthalene derivatives) …
Number of citations: 5 www.sciencedirect.com
W Xu, W Jiang, J Wang, L Yu, J Chen, X Liu, L Liu… - Cell Discovery, 2017 - nature.com
… ethyl cyanoglyoxylate-2-oxime and 4 eq. N,N′-diisopropylcarbodiimide in … Trifluoroacetyl thiazolidine-4-caboxylic acid-OH was coupled using ethyl cyanoglyoxylate-2-oxime/N,N′-…
Number of citations: 46 www.nature.com
R Subirós‐Funosas, R Prohens… - … A European Journal, 2009 - Wiley Online Library
… General: Oxyma (ethyl cyanoglyoxylate-2-oxime, 97 %) was obtained from commercial sources (Aldrich). DMF was used in peptide grade purity. All peptides, des-amino acids, and …
P Cherkupally, GA Acosta… - European Journal of …, 2013 - Wiley Online Library
… The crystallized solid was filtered to afford ethyl cyanoglyoxylate-2-oxime potassium salt (K-Oxyma) as a bright yellow powder (30 g, 0.17 mol, 35 % yield) (mp 150–153 C). Moisture …
PH Smith, K Chamberlain, JM Sugars… - Pesticide …, 1995 - Wiley Online Library
… To a solution of ethyl cyanoglyoxylate-2-oxime (25 g, 0.176 mol) and dimethyl sulfate (22 g, 0.175 mol) in acetone (300 ml), cooled in an ice bath, was added, in …
Number of citations: 11 onlinelibrary.wiley.com

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